2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide
Description
2-(3-Acetylphenoxy)-N-(4-methylphenyl)acetamide is a phenoxy acetamide derivative characterized by a phenoxy group substituted with a 3-acetyl moiety and an N-(4-methylphenyl)acetamide backbone. The acetyl group at the 3-position of the phenoxy ring may enhance lipophilicity and influence binding interactions with biological targets .
Properties
IUPAC Name |
2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-8-15(9-7-12)18-17(20)11-21-16-5-3-4-14(10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXYKLSLLZWIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 3-acetylphenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-(3-acetylphenoxy)acetamide.
Amidation: Finally, the 2-(3-acetylphenoxy)acetamide is reacted with 4-methylaniline under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Withdrawing Groups (EWGs): Nitro (B1) and cyano (5RGX) groups enhance enzyme inhibition and cytotoxicity by improving target binding .
- Heterocyclic Moieties : Morpholine (), piperidine, or quinazoline sulfonyl groups () increase anticancer activity through interactions with kinase domains or DNA .
- Lipophilic Substituents : Acetyl (in the target compound) and trifluoromethyl () groups may improve membrane permeability but require balancing with solubility .
Pharmacological Activities
Anticancer Activity
Antimicrobial Activity
- The absence of a coumarin moiety in the target compound may limit its antimicrobial utility.
Enzyme Inhibition
- Pyridine-containing analogs (e.g., 5RGX, 5RH2) inhibit SARS-CoV-2 main protease via H-bonding with HIS163 and ASN142 . The acetylphenoxy group in the target compound may occupy similar binding pockets.
Biological Activity
2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an acetyl group attached to a phenoxy moiety and an N-(4-methylphenyl) substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds like this compound exhibit various biological activities, including:
- Antimicrobial Activity : Acetamides have shown potential as antibacterial agents against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain compounds in this class exhibit properties that may reduce inflammation.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or proteins involved in disease pathways.
- Receptor Modulation : It could interact with receptors to modulate physiological responses.
Antimicrobial Activity
A study evaluating the antibacterial efficacy of acetamide derivatives indicated that compounds similar to this compound possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, showing promising results for potential therapeutic applications.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
Research has demonstrated that acetamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of approximately 5 µM, indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5 |
| HeLa (Cervical Cancer) | 10 |
These findings highlight the potential of this compound in cancer therapeutics.
Anti-inflammatory Effects
In vitro studies have indicated that certain acetamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the acetyl group and phenoxy moiety may enhance these effects, making it a candidate for further exploration in inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study investigated the effect of various acetamides on Klebsiella pneumoniae, revealing that modifications in the chemical structure significantly influenced antibacterial activity. The study concluded that introducing specific functional groups could enhance efficacy against resistant strains.
- Case Study on Anticancer Activity : Another study focused on the cytotoxic effects of similar acetamides on human cancer cell lines, demonstrating that structural variations led to differing levels of activity. The findings support further investigation into optimizing these compounds for enhanced anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
